Pyrimidine-2-carbohydrazonamide

Beschreibung

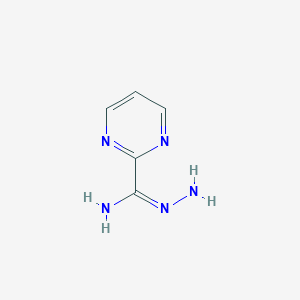

Structure

3D Structure

Eigenschaften

IUPAC Name |

N'-aminopyrimidine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5/c6-4(10-7)5-8-2-1-3-9-5/h1-3H,7H2,(H2,6,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNCJZYYCKSCAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(=NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40707526 | |

| Record name | Pyrimidine-2-carbohydrazonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40707526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005-03-4 | |

| Record name | Pyrimidine-2-carbohydrazonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40707526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthesis of Pyrimidine-2-carbohydrazonamide and its Hydrates

The synthesis of a compound closely related to the parent Pyrimidine-2-carbohydrazonamide, specifically N′-(amino(pyrimidin-2-yl)methylene)pyrimidine-2-carbohydrazonamide hydrate (B1144303) (APPH·H₂O), has been reported. This method provides a direct route to a carbohydrazonamide derivative of pyrimidine (B1678525). The synthesis is achieved through the condensation reaction of pyrimidine-2-carbonitrile with hydrazine (B178648) hydrate. This reaction likely proceeds through the formation of a hydrazonamide intermediate, which then reacts with another molecule of pyrimidine-2-carbonitrile. The presence of a water molecule in the final product suggests its role in the crystallization process. The ¹H NMR spectrum of the ligand confirms the presence of aromatic protons in the range of δ = 7.59–8.93 ppm and amine protons as a broad singlet peak near δ = 6.6 ppm.

Another related synthetic approach involves the reaction of nitriles with hydrazine monohydrate to produce hydrazonamides. For instance, 4-chloropicolinonitrile can be reacted with hydrazine monohydrate to yield 4-chloropicolinohydrazonamide, which serves as a key intermediate for further derivatization.

Strategies for Derivatization of the Pyrimidine-2-carbohydrazonamide Scaffold

The derivatization of the Pyrimidine-2-carbohydrazonamide scaffold is crucial for fine-tuning its properties for specific applications. Modifications can be targeted at the pyrimidine ring or the carbohydrazonamide functional group to alter electronic, optical, and solubility characteristics, as well as to enable immobilization on solid supports.

The electronic and optical properties of pyrimidine derivatives can be tailored by introducing various functional groups. For instance, the introduction of different substituents on the pyrimidine ring can modulate the molecule's photophysical properties. A general strategy involves the condensation of substituted aldehydes with aminopyrimidines to create Schiff bases, which can then be further modified.

The emission properties of pyrimidine derivatives are sensitive to their chemical environment and substitution patterns. For example, the protonation of the pyrimidine ring can inhibit excited-state intramolecular proton transfer (ESIPT), leading to a noticeable change in fluorescence. This acidochromic behavior is a direct consequence of the alteration of the electronic structure upon functionalization. The introduction of aryl groups and other substituents can be achieved through cross-coupling reactions, allowing for the creation of a diverse library of compounds with tailored optical responses.

Adapting Pyrimidine-2-carbohydrazonamide for use in heterogeneous systems often involves its attachment to a solid support. This can be achieved through several strategies, enabling applications in areas such as catalysis and sensing.

One approach is the synthesis of pyrimidine-based libraries on a solid support using a traceless linker. nih.gov This methodology allows for the construction of a diverse set of derivatives that can be cleaved from the support for solution-phase applications or used directly in their immobilized form. nih.gov For example, a 7-aminothiazolo[4,5,-d]pyrimidine scaffold has been successfully synthesized on a solid support, demonstrating the feasibility of this strategy for related heterocyclic systems. nih.gov

Another strategy involves the use of pyrimidine-based ligands to cap nanoparticles, creating a hybrid material with combined properties. For instance, a pyrimidine-based Schiff base ligand has been used to cap gold and platinum nanoparticles. nih.gov This approach effectively creates a heterogeneous system where the properties of the pyrimidine ligand and the metallic nanoparticle are synergistically combined. nih.gov

Furthermore, pyrimidine derivatives can be incorporated into metal-organic frameworks (MOFs). A bimetallic MOF, Fe₂Ni-BDC, has been utilized as a heterogeneous catalyst for amidation reactions involving 2-aminopyridine, a related compound. mdpi.com This demonstrates the potential for incorporating Pyrimidine-2-carbohydrazonamide or its derivatives into such frameworks to create novel catalytic materials. mdpi.com

Synthesis of Metal Complexes Featuring Pyrimidine-2-carbohydrazonamide Ligands

The carbohydrazonamide moiety, in conjunction with the nitrogen atoms of the pyrimidine ring, makes Pyrimidine-2-carbohydrazonamide an excellent chelating ligand for a variety of metal ions. The synthesis of metal complexes typically involves the reaction of the ligand with a suitable metal salt in a solvent such as ethanol (B145695) or methanol.

A notable example is the synthesis of a binuclear cadmium(II) complex using N′-(amino(pyrimidin-2-yl)methylene)pyrimidine-2-carbohydrazonamide (APPH) as a bridging ligand. The reaction between cadmium(II) bromide and APPH·H₂O yields the complex [Cd(μ-APPH)Br]₂. In this complex, each cadmium atom is coordinated to two nitrogen atoms from two different APPH ligands and two bromine atoms, resulting in a distorted octahedral geometry. Each APPH ligand acts as an N₄-donor, bridging two cadmium atoms.

The general approach for synthesizing such complexes involves refluxing a stoichiometric mixture of the ligand and the metal salt. For instance, pyrimidine hydrazide ligands have been used to prepare complexes with a range of transition metals, including Cr, Mn, Fe, Co, Ni, Cu, and Zn. nih.govnih.gov The resulting complexes often exhibit octahedral geometry, with the ligand acting as a neutral bidentate or tridentate donor. nih.govekb.eg

The coordination of the ligand to the metal center is confirmed by spectroscopic methods. In the infrared spectra of the metal complexes, shifts in the vibrational frequencies of the C=O and C=N groups of the ligand are observed upon coordination to the metal ion.

Structural Characterization and Spectroscopic Analysis

Spectroscopic Techniques for Characterization

Spectroscopic methods are indispensable for determining the structure of novel compounds. Techniques such as FT-IR and NMR spectroscopy provide detailed information about the functional groups and the chemical environment of atoms within a molecule.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For Pyrimidine-2-carbohydrazonamide, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its distinct functional moieties.

The primary vibrational modes would include N-H stretching vibrations from the amide and hydrazone groups, typically observed in the 3100-3500 cm⁻¹ region. For instance, in various pyrimidine (B1678525) derivatives containing amino groups, N-H stretching bands are consistently reported in this range. nih.govresearchgate.net The spectrum of 4,5,6-trichloropyrimidine-2-carboxamide, a related compound, shows distinct ν(N-H) stretches at 3402, 3291, 3219, and 3167 cm⁻¹. mdpi.com The C=O stretching vibration of the amide portion (Amide I band) is expected to appear as a strong absorption band around 1680-1640 cm⁻¹. In 4,5,6-trichloropyrimidine-2-carboxamide, this C=O stretch is found at 1686 cm⁻¹. mdpi.com

The C=N stretching vibration from the hydrazone group and the pyrimidine ring skeletal vibrations would also be present. The pyrimidine ring itself has characteristic vibrations, though these can be complex and coupled with other modes. The IR spectrum of the parent pyrimidine molecule has been extensively studied, providing a basis for identifying ring vibrations. chemicalbook.comcore.ac.uk In complexes involving pyrazinamide, a related aromatic amide, the coordination of the carbonyl oxygen to a metal ion typically results in a downward shift of the ν(C=O) band. istanbul.edu.tr

Table 1: Expected FT-IR Vibrational Modes for Pyrimidine-2-carbohydrazonamide based on Analogous Compounds

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound |

| Amine/Amide (N-H) | Stretching | 3100 - 3500 | 4,5,6-Trichloropyrimidine-2-carboxamide mdpi.com |

| Carbonyl (C=O) | Stretching (Amide I) | 1640 - 1686 | 4,5,6-Trichloropyrimidine-2-carboxamide mdpi.com |

| Imine (C=N) | Stretching | 1620 - 1650 | General Hydrazone Derivatives |

| Pyrimidine Ring | Skeletal Vibrations | 1400 - 1600 | Pyrimidine chemicalbook.comcore.ac.uk |

| C-N | Stretching | 1200 - 1350 | General Amides |

Note: The exact wavenumbers for Pyrimidine-2-carbohydrazonamide may vary based on its physical state and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for elucidating the detailed molecular structure by probing the magnetic properties of atomic nuclei. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms.

For Pyrimidine-2-carbohydrazonamide, the ¹H NMR spectrum would display distinct signals for the protons on the pyrimidine ring and the carbohydrazonamide side chain. The protons of the pyrimidine ring typically appear in the aromatic region (δ 7.0-9.5 ppm). For the parent pyrimidine, the protons are observed at approximately δ 9.26 (H2), 8.78 (H4, H6), and 7.36 (H5). chemicalbook.com The substitution at the 2-position would alter this pattern, leaving signals for H4, H5, and H6.

The protons of the -NH₂ and -NH- groups in the side chain would appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent and concentration, but are generally expected in the δ 5.0-12.0 ppm range. In derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide, the -CO-NH- proton appears as a singlet around δ 11.2-11.6 ppm. nih.gov Similarly, for 4,5,6-trichloropyrimidine-2-carboxamide, the amide protons appear as broad singlets at δ 8.04 and 7.32 ppm in acetone-d₆. mdpi.com

Table 2: Expected ¹H NMR Chemical Shifts (δ, ppm) for Pyrimidine-2-carbohydrazonamide

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Reference Compound/Group |

| Pyrimidine H4/H6 | 8.5 - 9.0 | Doublet | Pyrimidine Derivatives chemicalbook.comresearchgate.net |

| Pyrimidine H5 | 7.0 - 7.5 | Triplet | Pyrimidine Derivatives chemicalbook.comresearchgate.net |

| Amide (-CONH₂) | 7.0 - 8.5 | Broad Singlet | 4,5,6-Trichloropyrimidine-2-carboxamide mdpi.com |

| Hydrazone (-N=C-NH₂) | 5.0 - 7.0 | Broad Singlet | General Hydrazone Derivatives |

| Hydrazide (-NH-N=) | 9.0 - 12.0 | Broad Singlet | Imidazo[1,2-a]pyrimidine-2-carbohydrazide Derivatives nih.gov |

Note: Chemical shifts are dependent on solvent, temperature, and pH. D₂O exchange experiments would confirm the assignment of N-H protons.

X-ray Crystallography for Solid-State Structures

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and details of crystal packing.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the atomic arrangement in a crystalline solid. While a crystal structure for Pyrimidine-2-carbohydrazonamide itself is not publicly available, data from the closely related analog, N'-hydroxy-pyrimidine-2-carboximidamide, offers significant insight. nih.govresearchgate.net This analog shares the pyrimidine-2-carboximidamide (B1365914) core. The analysis of its crystal structure reveals key structural parameters that are likely to be similar in Pyrimidine-2-carbohydrazonamide.

The SCXRD study of N'-hydroxy-pyrimidine-2-carboximidamide shows that the molecule is nearly planar. nih.govresearchgate.net A small dihedral angle of 11.04° is observed between the plane of the pyrimidine ring and the non-hydrogen atoms of the carboximidamide side chain. The molecule adopts an E configuration about the C=N double bond of the imidamide group. nih.govresearchgate.net This planarity and specific conformation are often influenced by the formation of intramolecular hydrogen bonds and the demands of efficient crystal packing. In metal complexes, the carbohydrazonamide ligand would likely act as a bidentate or bridging ligand, coordinating through the pyrimidine ring nitrogen and the exocyclic nitrogen or oxygen atoms, leading to various coordination geometries like octahedral or square planar around the metal center.

The solid-state structure of a molecule is governed by a network of intermolecular interactions that define its supramolecular architecture. In the crystal of N'-hydroxy-pyrimidine-2-carboximidamide, hydrogen bonding plays a critical role. Adjacent molecules are linked by pairs of N-H···O hydrogen bonds, creating inversion dimers that feature an R²₂(10) ring motif. nih.govresearchgate.net These dimers are further connected into sheets through N-H···N and O-H···N hydrogen bonds.

Table 3: Intermolecular Interactions in N'-hydroxy-pyrimidine-2-carboximidamide

| Interaction Type | Description | Geometric Parameter | Reference |

| Hydrogen Bonding | N-H···O | Forms R²₂(10) inversion dimers | nih.govresearchgate.net |

| Hydrogen Bonding | N-H···N | Links dimers into a sheet structure | nih.govresearchgate.net |

| Hydrogen Bonding | O-H···N | Further stabilizes the sheet structure | nih.govresearchgate.net |

| π-π Stacking | Offset stacking between pyrimidine rings | Centroid-centroid distance = 3.622 Å | nih.govresearchgate.net |

Coordination Chemistry and Metal Complexation Studies

Ligating Behavior of Pyrimidine-2-carbohydrazonamide

Pyrimidine-2-carbohydrazonamide exhibits remarkable versatility as a ligand due to the presence of multiple donor atoms and its flexible conformation. This allows it to coordinate with metal ions in various ways, leading to the formation of stable and structurally diverse complexes.

Multidentate Donor Characteristics

The molecular structure of Pyrimidine-2-carbohydrazonamide features several potential coordination sites, including the two nitrogen atoms of the pyrimidine (B1678525) ring and the nitrogen atoms of the carbohydrazonamide group. This arrangement allows the ligand to act as a multidentate donor, effectively binding to one or more metal centers. The specific coordination mode can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating species.

Studies on related pyrimidine-hydrazone ligands have shown that they can act as bidentate or tridentate ligands. For instance, in some complexes, the ligand coordinates to the metal ion through one of the pyrimidine nitrogen atoms and the azomethine nitrogen atom of the hydrazone moiety. In other cases, the coordination may also involve the amide oxygen or the terminal amino group, leading to a higher denticity. The imbalanced electron density distribution within the pyrimidine ring, caused by the inductive effect of the two nitrogen atoms, plays a crucial role in its coordination behavior. nih.gov

Chelation Modes and Formation of Metallocycles

The multidentate nature of Pyrimidine-2-carbohydrazonamide facilitates the formation of stable chelate rings with metal ions. Chelation involving adjacent donor atoms is a key feature of its coordinating ability, leading to the formation of thermodynamically favored five- or six-membered metallocycles.

For example, when Pyrimidine-2-carbohydrazonamide coordinates through a pyrimidine nitrogen and the adjacent exocyclic nitrogen atom of the carbohydrazonamide group, a stable five-membered chelate ring is formed. This mode of chelation has been observed in numerous metal complexes with similar pyrimidine-based ligands. The formation of these metallocycles enhances the stability of the resulting complexes, a phenomenon known as the chelate effect. The planarity of the pyrimidine ring and the conformational flexibility of the carbohydrazonamide side chain allow for the adoption of a geometry that minimizes steric strain upon coordination.

Design and Synthesis of Homo- and Heterobinuclear Metal Complexes

The ability of Pyrimidine-2-carbohydrazonamide and its derivatives to bridge two metal centers has been exploited in the design and synthesis of binuclear metal complexes. These complexes can be either homobinuclear, containing two identical metal ions, or heterobinuclear, with two different metal ions.

The synthesis of these complexes typically involves the reaction of the ligand with appropriate metal salts in a suitable solvent. The stoichiometry of the reactants and the reaction conditions can be controlled to favor the formation of binuclear species over mononuclear or polymeric structures. For instance, using a 1:2 metal-to-ligand ratio can promote the formation of binuclear complexes where two metal ions are bridged by one or more ligand molecules. nih.gov

An example of this is the synthesis of binuclear complexes of various transition metals with ligands derived from pyrimidine. tsijournals.com Spectroscopic and magnetic studies of these complexes provide insights into the coordination environment of the metal ions and the nature of the magnetic interactions between them. In some cases, the pyrimidine ring itself can act as a bridge between two metal centers.

Role of Pyrimidine-2-carbohydrazonamide as a Bridging Ligand

Beyond its chelating ability, Pyrimidine-2-carbohydrazonamide can also function as a bridging ligand, connecting two or more metal centers to form polynuclear complexes or coordination polymers. otago.ac.nz This bridging can occur in several ways. The pyrimidine ring, with its two nitrogen atoms in a 1,3-relationship, can bridge two metal ions. Additionally, the carbohydrazonamide group can also participate in bridging, for example, by coordinating to one metal center through the azomethine nitrogen and to another through the terminal amino group.

The versatility of Pyrimidine-2-carbohydrazonamide as a bridging ligand allows for the construction of a wide array of supramolecular architectures with varying dimensionalities and properties. The choice of metal ion and counter-anion can influence the resulting structure, leading to the formation of discrete polynuclear complexes or extended one-, two-, or three-dimensional coordination polymers. nih.gov

Assembly of Coordination Polymers and Metal-Organic Frameworks

The ability of Pyrimidine-2-carbohydrazonamide to act as both a chelating and a bridging ligand makes it a valuable building block for the construction of coordination polymers and metal-organic frameworks (MOFs). google.commdpi.com These materials are of great interest due to their potential applications in areas such as gas storage, separation, catalysis, and sensing. google.comrsc.org

In the assembly of coordination polymers, the ligand connects metal ions or metal clusters into extended networks. nih.gov The structure of the resulting polymer is determined by the coordination geometry of the metal ion and the binding mode of the ligand. For example, a linear coordination polymer can be formed if the ligand bridges metal centers in a linear fashion. More complex two- or three-dimensional networks can be obtained by using metal ions with higher coordination numbers or by employing ancillary ligands that can cross-link the polymer chains.

MOFs are a subclass of coordination polymers that are characterized by their porous structures. mdpi.comrsc.org The use of ligands like Pyrimidine-2-carbohydrazonamide in the synthesis of MOFs can lead to materials with tunable pore sizes and functionalities. The pyrimidine and carbohydrazonamide groups can be functionalized with other chemical groups to modify the properties of the resulting MOF. For instance, the introduction of specific functional groups can enhance the affinity of the MOF for certain guest molecules, making it suitable for selective gas adsorption or separation applications.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate determination of a molecule's three-dimensional structure and electronic properties. Using DFT methods, such as the B3LYP functional combined with a 6-311G(d,p) basis set, the geometry of pyrimidine (B1678525) derivatives can be optimized to find the most stable energetic conformation. nih.gov These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric profile.

The electronic structure of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also a key output of DFT calculations. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. sciensage.info A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates a molecule that is more readily polarized and reactive. For pyrimidine-based systems, DFT calculations reveal how different substituents can modulate this energy gap. nih.gov

Table 1: Representative Optimized Geometric and Electronic Parameters for a Pyrimidine Derivative

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| N1-C2 | 1.34 |

| C2-N3 | 1.33 |

| N3-C4 | 1.34 |

| C4-C5 | 1.39 |

| C5-C6 | 1.39 |

| C6-N1 | 1.34 |

| **Bond Angles (°) ** | |

| C6-N1-C2 | 115.5 |

| N1-C2-N3 | 128.1 |

| C2-N3-C4 | 115.5 |

| Electronic Properties (eV) | |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Note: Data is representative of a generic pyrimidine ring optimized using DFT and may not correspond exactly to Pyrimidine-2-carbohydrazonamide.

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Bonding Interactions

To gain deeper insight into the electronic structure, Natural Bond Orbital (NBO) analysis is employed. This method translates the complex, many-electron wavefunction obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs. NBO analysis quantifies the distribution of electron density by calculating the natural atomic charges on each atom within the molecule.

In pyrimidine systems, the electronegative nitrogen atoms typically carry a negative charge, influencing the molecule's electrostatic potential and its interaction with other molecules. The analysis also reveals hyperconjugative interactions, which are stabilizing delocalizations of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy, E(2), associated with these interactions indicates the strength of the intramolecular charge transfer. For instance, delocalization from a nitrogen lone pair (LP) to an adjacent anti-bonding orbital (π*) is a common and significant interaction in heterocyclic systems. researchgate.net

Table 2: Representative Natural Atomic Charges for a Substituted Pyrimidine Ring

| Atom | Natural Charge (e) |

|---|---|

| N1 | -0.55 |

| C2 | +0.40 |

| N3 | -0.58 |

| C4 | +0.25 |

| C5 | -0.20 |

| C6 | +0.23 |

Note: Charges are representative and calculated for a model pyrimidine system. The actual charges on Pyrimidine-2-carbohydrazonamide will depend on the full molecular structure.

Theoretical Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. Comparing these simulated spectra with experimental results allows for the precise assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. sciensage.info

Similarly, Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of vertical electronic transitions from the ground state to various excited states. researchgate.net The results, including the transition energies and their corresponding oscillator strengths, help to understand the molecule's color and how it interacts with light.

Quantum Chemical Studies of Photophysical Properties

The interaction of molecules with light is a fundamental process with applications ranging from materials science to biology. Quantum chemical studies provide a molecular-level understanding of these photophysical phenomena.

The pyrimidine ring is known to be a π-deficient system, meaning it acts as a good electron acceptor. osf.io When combined with an electron-donating group, the resulting molecule can exhibit Intramolecular Charge Transfer (ICT) upon absorption of light. In this process, an electron is promoted from a molecular orbital localized on the donor part of the molecule to an orbital on the acceptor part. nih.govacs.org

Computational modeling can identify and characterize these ICT states by analyzing the molecular orbitals involved in the electronic transition (e.g., HOMO to LUMO). The degree of charge separation in the excited state can be quantified, providing insight into the efficiency of the ICT process.

A hallmark of molecules with strong ICT character is solvatochromism, where the color of the substance changes with the polarity of the solvent. osf.io This occurs because the excited state, being more polar than the ground state, is stabilized to a greater extent by polar solvents, leading to a red-shift (bathochromic shift) in the emission spectrum. osf.io

Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of different solvents on the molecule's electronic properties. By calculating the absorption and emission energies in various simulated solvent environments, researchers can predict the solvatochromic shifts and confirm the ICT nature of the excited states. osf.io

Computational Approaches for Reaction Mechanisms and Stability Analysis

DFT calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions. This allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energy barriers. For the synthesis of pyrimidine derivatives, computational studies can elucidate the step-by-step mechanism of complex multi-component reactions. nih.gov

Furthermore, these methods can be used to assess the relative stability of different isomers or conformers of a molecule. By comparing the calculated total energies, chemists can predict which structures are thermodynamically more favorable. rsc.org This is crucial for understanding the products of a reaction and the conformational landscape of flexible molecules. Computational studies on the decay mechanisms of pyrimidine nucleosides, for example, have provided detailed insights into their photostability by tracking excited-state dynamics. nih.govresearchgate.net

Advanced Applications in Materials Science and Sensing

Development of Chemosensors and Biosensors

The unique molecular structure of pyrimidine-based compounds, particularly derivatives of Pyrimidine-2-carbohydrazonamide, allows for their effective use as recognition elements in sensor devices. These compounds can be tailored to interact with specific analytes, leading to measurable changes in their optical or electrochemical properties.

Detection of Specific Analytes

Nitroaromatic Explosives: Certain pyrimidine (B1678525) derivatives have demonstrated the ability to act as fluorescent sensors for the detection of nitroaromatic compounds (NACs), which are common components of explosives. For instance, a series of D-π-A-π-D type dyes based on pyrimidines, featuring thiophene (B33073) linkers, have been studied as sensing fluorophores. The emission of these derivatives is sensitive to the presence of 2,4,6-trinitrotoluene (B92697) (TNT) and other NACs in acetonitrile (B52724) solutions. d-nb.info This sensing capability is critical for security and environmental monitoring applications.

Antibiotics: The development of new antibiotics is a global health priority. In this context, derivatives of Pyrimidine-2-carbohydrazonamide have been explored for their therapeutic potential. A study focused on 4,6-bis(2-((E)-benzylidene)hydrazinyl)pyrimidin-2-amine, a compound structurally related to Pyrimidine-2-carbohydrazonamide, revealed promising antibiotic activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). d-nb.info The research highlighted that specific substitutions on the phenyl rings were crucial for potent activity, with the 4-bromo and 4-methyl substituted analogues showing significant efficacy. d-nb.info

| Compound Analogue | Target Bacteria | Minimum Inhibitory Concentration (MIC) in μg/mL |

| 4-BrPh substituted | MRSA | 2 |

| 4-BrPh substituted | VRE | 2 |

| 4-CH3Ph substituted | MRSA | 4 |

| 4-CH3Ph substituted | VRE | 4 |

Electrochemical Sensing Mechanisms

The electrochemical properties of Pyrimidine-2-carbohydrazonamide derivatives are central to their function in electrochemical sensors. These sensors operate based on changes in current or voltage that occur upon the interaction of the analyte with the pyrimidine-based sensing element. mdpi.com Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are employed to monitor these subtle electrochemical changes, allowing for the precise detection of target analytes. mdpi.com

A notable example involves the study of a binuclear cadmium(II) complex, [Cd(μ-APPH)Br]₂, where APPH is N′-(amino(pyrimidin-2-yl)methylene)pyrimidine-2-carbohydrazonamide. The electrochemical reduction of this complex has been investigated at a dropping mercury electrode. rsc.org Such studies are fundamental to understanding the redox chemistry and electron transfer processes that underpin the sensing mechanism. rsc.org The ability of the pyrimidine ring's nitrogen atoms to chelate with metal ions is a key feature that enables their use in constructing supramolecular assemblies and sensors. rsc.org

Optoelectronic Materials and Devices

The strong electron-withdrawing nature and aromaticity of the pyrimidine ring make it a valuable component in organic materials for optoelectronic applications. rsc.org These properties facilitate intramolecular charge transfer (ICT), which is crucial for the performance of various devices.

Photosensitizers for Dye-Sensitized Solar Cells (DSSCs)

Pyrimidine-containing dyes are promising candidates for use as photosensitizers in dye-sensitized solar cells (DSSCs). d-nb.infonih.gov The pyrimidine ring can act as an electron-accepting and anchoring group, forming coordinate bonds with the TiO₂ surface of the solar cell. d-nb.infonih.gov This facilitates efficient electron injection from the excited dye into the semiconductor's conduction band.

| Dye | Anchoring Group | Power Conversion Efficiency (PCE) |

| INPA | Pyrimidine-2-carboxylic acid | 5.45% |

| D1 | Amide group on pyrimidine | Highest among fabricated cells |

Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)

The incorporation of pyrimidine rings into π-extended systems has led to the development of a wide variety of fluorescent molecules with emissions that are highly sensitive to external stimuli. rsc.org This makes them suitable for a range of optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs).

Recent research has focused on pyrimidine-based thermally activated delayed fluorescence (TADF) emitters for creating highly efficient blue OLEDs. Three emitters, 2SPAc-HPM, 2SPAc-MPM, and 2SPAc-PPM, based on a pyrimidine acceptor and a spiroacridine donor, have been synthesized. rsc.org These materials exhibit small singlet-triplet splitting energies, which allows for efficient reverse intersystem crossing and results in high photoluminescence quantum yields. rsc.org OLEDs fabricated with these emitters have achieved very high external quantum efficiencies (EQEs), with the 2SPAc-PPM-based device reaching an impressive 31.45%. rsc.org

| TADF Emitter | Peak Emission Wavelength | External Quantum Efficiency (EQE) |

| 2SPAc-HPM | 479 nm | 25.56% |

| 2SPAc-MPM | 489 nm | 24.34% |

| 2SPAc-PPM | 484 nm | 31.45% |

Furthermore, the controlled protonation of a blue-emitting 4,6-bis(arylvinyl)pyrimidine has been shown to produce an orange-emissive form, demonstrating the potential for creating white OLEDs from a single material. rsc.org

Fluorescent Receptors and Chromophores in Advanced Materials

The inherent fluorescence of many pyrimidine derivatives makes them excellent candidates for use as fluorescent receptors and chromophores in advanced materials. The emission properties of these compounds can be finely tuned by modifying their molecular structure, leading to materials with specific sensory or optical characteristics.

For example, arylvinylpyrimidine-based chromophores have been extensively studied over the last two decades due to their interesting material properties. rsc.org The incorporation of an electron-withdrawing pyrimidine ring into π-extended systems gives rise to fluorescent push-pull molecules whose emission properties are highly sensitive to their environment. rsc.org This sensitivity can be exploited in the development of polarity sensors. Copolymers containing pyrimidine units have been shown to exhibit strong emission solvatochromism, acting as effective polarity sensors. rsc.org These materials also display halochromism, where the addition of an acid leads to a red-shifted fluorescence with increased intensity. rsc.org

Applications in Electrochemical Studies of Metal Complexes

The electrochemical behavior of metal complexes incorporating pyrimidine-2-carbohydrazonamide and its derivatives offers significant insights into their potential for various applications, including the development of sensors and electrocatalysts. The pyrimidine ring system and the carbohydrazonamide group provide versatile coordination sites for metal ions, influencing the electronic properties and redox behavior of the resulting complexes.

Research has shown that pyrimidine-based ligands, such as N′-(amino(pyrimidin-2-yl)methylene)pyrimidine-2-carbohydrazonamide hydrate (B1144303) (APPH · H₂O), can form stable complexes with various metal ions. researchgate.net The electrochemical properties of these complexes are often investigated using techniques like cyclic voltammetry to understand the electron transfer processes at the electrode surface. researchgate.net

For instance, studies on cadmium(II) complexes with pyrimidine-2-carbohydrazonamide (APPH) have been conducted to understand their electrochemical reduction at a dropping mercury electrode. ijarasem.com Such investigations are crucial for determining the stability of the complexes and the nature of the metal-ligand interactions. The ability of the pyrimidine ring's nitrogen atoms to act as chelating agents is a key factor in the formation of these stable supramolecular assemblies, which are also explored for their use as light and polarity sensors. ijarasem.com

The incorporation of electron-withdrawing pyrimidine rings into π-extended systems gives rise to fluorescent molecules with emission properties that are highly sensitive to their environment. researchgate.net The electrochemical analysis of such systems is vital for characterizing their potential as photosensitizers in applications like dye-sensitized solar cells. researchgate.net

Detailed electrochemical studies on metal complexes of pyrimidine-2-carbohydrazonamide provide valuable data on their redox potentials, electron transfer kinetics, and the stability of different oxidation states. This information is fundamental for designing new materials with tailored electronic and photophysical properties.

| Complex | Measurement Technique | Key Findings | Potential Application |

| [Cd(μ-APPH)Br]₂ | Cyclic Voltammetry | Investigation of electrochemical reduction | Sensors |

| Cd(II)-APPH | Polarography | Study of complex formation and reduction | Electrochemical Sensors |

Q & A

Q. What are the established synthetic routes for Pyrimidine-2-carbohydrazonamide, and what reaction conditions optimize yield?

Pyrimidine-2-carbohydrazonamide is typically synthesized via condensation reactions between pyrimidine carboxylic acid derivatives and hydrazine hydrate. Key steps include:

- Hydrazide formation : Reacting pyrimidine-2-carboxylic acid esters with hydrazine hydrate under reflux in ethanol (70–80°C, 6–8 hours) to yield the carbohydrazide intermediate .

- Substitution reactions : Introducing functional groups (e.g., arylidene, thiazole) via nucleophilic substitution, often using catalysts like acetic acid or microwave-assisted methods to reduce reaction time .

- Optimization : Yields >75% are achieved with strict stoichiometric control (1:1.2 molar ratio of ester to hydrazine) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic and analytical techniques are critical for characterizing Pyrimidine-2-carbohydrazonamide derivatives?

Standard characterization involves:

- NMR spectroscopy : H and C NMR to confirm hydrazone linkage (δ 8.5–9.5 ppm for NH protons) and pyrimidine ring integrity .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 242.2765 for CHNO) .

- X-ray crystallography : Resolves ambiguities in tautomeric forms (e.g., keto-enol equilibria) and confirms stereochemistry in metal complexes .

Q. What in vitro biological assays are commonly used to evaluate Pyrimidine-2-carbohydrazonamide derivatives?

Standard assays include:

- Antimicrobial activity : Broth microdilution (MIC values against S. aureus, E. coli) and zone-of-inhibition tests .

- Antiproliferative screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC values <50 μM reported for derivatives with electron-withdrawing substituents .

Advanced Research Questions

Q. How can structural modifications of Pyrimidine-2-carbohydrazonamide enhance selectivity in anticancer applications?

- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., nitro, chloro) at the pyrimidine C5 position improve DNA intercalation, while bulky substituents (e.g., biphenyl) reduce cytotoxicity in normal cells .

- Metal coordination : Complexation with Cu(II) or Zn(II) enhances DNA cleavage via redox-active pathways, as shown in comet assays .

Q. What methodologies resolve contradictions in reported biological activities of Pyrimidine-2-carbohydrazonamide derivatives?

- Data triangulation : Compare results across assays (e.g., MIC vs. time-kill curves) to distinguish bacteriostatic vs. bactericidal effects .

- Experimental variables : Control solvent polarity (DMSO vs. aqueous buffers) and cell passage number to minimize variability in IC values .

Q. How can computational modeling predict the binding affinity of Pyrimidine-2-carbohydrazonamide to biological targets?

- Molecular docking : Use AutoDock Vina to simulate interactions with topoisomerase II (PDB ID: 1ZXM), prioritizing derivatives with hydrogen bonds to Asp543 and hydrophobic contacts with pyrimidine rings .

- ADMET prediction : SwissADME evaluates bioavailability (%ABS >60%) and blood-brain barrier permeability, critical for CNS-targeted derivatives .

Q. What strategies mitigate synthetic challenges in scaling up Pyrimidine-2-carbohydrazonamide derivatives?

- Green chemistry : Replace ethanol with PEG-400 as a recyclable solvent, reducing reaction temperatures by 20°C via microwave assistance .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) improves recovery of polar derivatives prone to decomposition .

Data Contradiction and Validation

Q. Why do some studies report conflicting antimicrobial activities for structurally similar derivatives?

- Strain specificity : S. aureus (Gram-positive) susceptibility varies with lipophilicity (logP >2.5), while E. coli (Gram-negative) requires hydrophilic analogs to penetrate outer membranes .

- Resistance mechanisms : Efflux pump overexpression in clinical isolates may explain reduced efficacy compared to lab strains .

Q. How can researchers validate the proposed mechanism of action for Pyrimidine-2-carbohydrazonamide metal complexes?

- Spectroscopic validation : EPR spectroscopy confirms redox activity of Cu(II) complexes, correlating with ROS generation in cancer cells .

- Knockdown studies : siRNA silencing of topoisomerase II in HeLa cells reduces apoptosis rates, supporting target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.